methyl N-(4-{[3-(quinoxalin-2-yloxy)pyrrolidin-1-yl]sulfonyl}phenyl)carbamate
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Overview
Description
“Methyl N-(4-{[3-(quinoxalin-2-yloxy)pyrrolidin-1-yl]sulfonyl}phenyl)carbamate” is a compound that has garnered much attention in the field of pharmaceuticals. It is a derivative of quinoxaline, a nitrogen-containing heterocyclic compound . The molecular formula of this compound is C20H20N4O5S and it has a molecular weight of 428.46.
Scientific Research Applications
Enzymatic Activation and Carcinogenic Properties
- Studies on heterocyclic amines, including quinoxaline derivatives, have explored their metabolic activation and potential carcinogenic properties. These compounds undergo metabolic activation through cytochrome P450-mediated oxidation and phase II esterification, indicating their relevance in toxicology and carcinogenesis research (Davis, Schut, & Snyderwine, 1993).
Antagonistic Activities
- Research on N-[(arylmethoxy)phenyl] compounds, including those with quinoxaline structures, has demonstrated potent antagonistic activities against leukotriene D4 (LTD4), highlighting their potential in developing treatments for conditions like asthma (Musser et al., 1990).
Synthetic Methodologies
- Novel synthetic routes for creating piperidines, pyrrolizidines, indolizidines, and quinolizidines have been established, indicating the importance of such chemical structures in synthesizing biologically active molecules. This research supports the value of exploring synthetic applications and methodologies for compounds like methyl N-(4-{[3-(quinoxalin-2-yloxy)pyrrolidin-1-yl]sulfonyl}phenyl)carbamate (Back & Nakajima, 2000).
Antimicrobial Properties
- Imidazo[1,5-a]quinoxaline derivatives have been synthesized and evaluated for their antimicrobial properties. This suggests potential applications of this compound in developing new antimicrobial agents (Kalinin et al., 2013).
Neuroprotective Effects
- The neuroprotective effects of 2,3-Dihydroxy-6-nitro-7-sulfamoyl-benzo(F)quinoxaline (NBQX) against cerebral ischemia highlight the relevance of quinoxaline derivatives in neuroscience and pharmacology. This opens avenues for exploring related compounds for neuroprotective applications (Sheardown et al., 1990).
Mechanism of Action
Target of Action
Quinoxaline derivatives have been reported to interact with various targets, receptors, or microorganisms .
Mode of Action
Quinoxaline derivatives have been known to exhibit a wide range of biological activities, including anti-cancer, anti-microbial, anti-convulsant, anti-tuberculosis, anti-malarial, anti-leishmanial, anti-hiv, anti-inflammatory, anti-oxidant, anti-alzheimer’s, anti-diabetic, anti-covid, anti-dengue, anti-parkinsons, 5ht 3 receptor antagonist, and anti-amoebiasis activities .
Biochemical Pathways
Quinoxaline derivatives have been reported to interact with various biochemical pathways related to their wide range of biological activities .
Result of Action
Quinoxaline derivatives have been reported to exhibit a wide range of biological activities, suggesting that they may have diverse molecular and cellular effects .
Properties
IUPAC Name |
methyl N-[4-(3-quinoxalin-2-yloxypyrrolidin-1-yl)sulfonylphenyl]carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O5S/c1-28-20(25)22-14-6-8-16(9-7-14)30(26,27)24-11-10-15(13-24)29-19-12-21-17-4-2-3-5-18(17)23-19/h2-9,12,15H,10-11,13H2,1H3,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OLGJKVUAZLTWPZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)NC1=CC=C(C=C1)S(=O)(=O)N2CCC(C2)OC3=NC4=CC=CC=C4N=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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